molecular formula C19H25N5O4S B2967682 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide CAS No. 921469-95-6

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2967682
CAS No.: 921469-95-6
M. Wt: 419.5
InChI Key: ORAYMTXDCQVRSD-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide features a thiazole core substituted with a ureido group linked to a 2-methoxyphenyl moiety and an acetamide side chain bearing a morpholinoethyl group.

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-27-16-5-3-2-4-15(16)22-18(26)23-19-21-14(13-29-19)12-17(25)20-6-7-24-8-10-28-11-9-24/h2-5,13H,6-12H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAYMTXDCQVRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, also known as 5-methoxy-D-tryptophan, is a derivative of tryptophan characterized by its methoxy substitution on the indole ring. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 89496-02-6

Research indicates that (R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits several biological activities:

  • Neuroprotective Effects : Studies have demonstrated that this compound possesses significant neuroprotective properties against oxidative stress. It has been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • MAO-B Inhibition : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, (R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid may enhance dopaminergic activity and provide therapeutic benefits in Parkinson's disease models .
  • Antioxidant Activity : The antioxidant properties of this compound have been highlighted in various studies, where it demonstrated the ability to scavenge free radicals and protect neuronal cells from oxidative damage .

Case Studies

  • Neuroprotection in Cell Lines : In vitro studies using SH-SY5Y neuroblastoma cells revealed that (R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid significantly reduced cell death induced by oxidative stressors like hydrogen peroxide (H2O2). The compound improved cell viability and decreased markers of oxidative damage .
  • Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced neuroinflammation. Histological analysis showed decreased neuronal loss and preservation of synaptic integrity .

Data Table

Biological ActivityObservationsReference
Neuroprotective EffectsReduced cell death in SH-SY5Y cells
MAO-B InhibitionEnhanced dopaminergic activity
Antioxidant ActivityScavenging of free radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole-acetamide derivatives with ureido substitutions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Synthesis Route Key Findings
Target Compound (Not specified) ~C₂₀H₂₄N₅O₄S* ~442.5 - Thiazole-4-yl-acetamide
- 2-Methoxyphenyl ureido
- 2-Morpholinoethyl
Likely involves coupling of thiazole intermediates with morpholinoethylamine (analogous to ) Predicted enhanced solubility due to morpholino group; potential kinase inhibition activity (inferred from ureido-thiazole pharmacophores)
N-(3-Chloro-4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (897613-98-8) C₁₉H₁₆ClFN₄O₃S 434.9 - Thiazole-4-yl-acetamide
- 3-Chloro-4-fluorophenyl
- 2-Methoxyphenyl ureido
Ureido-thiazole synthesis via coupling reactions (similar to ) Halogen substituents (Cl, F) may improve metabolic stability but reduce solubility compared to morpholino derivatives
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (897613-92-2) C₂₀H₁₇F₃N₄O₄S 466.4 - Thiazole-4-yl-acetamide
- 4-Trifluoromethoxyphenyl
- 2-Methoxyphenyl ureido
Substitution with trifluoromethoxy group via nucleophilic aromatic substitution (e.g., ) Trifluoromethoxy group enhances lipophilicity and membrane permeability but may increase toxicity risks
N-(2-Methoxy-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (921499-35-6) C₂₁H₂₂N₄O₃S 410.5 - Thiazole-4-yl-acetamide
- 2-Methoxy-4-methylphenyl
- p-Tolyl ureido
Condensation of thiazole intermediates with substituted anilines (analogous to ) Methyl and methoxy groups balance solubility and target affinity; lower molecular weight may improve bioavailability

Substituent Effects on Pharmacological Properties

  • Morpholinoethyl Group (Target Compound): The morpholine ring improves water solubility and reduces plasma protein binding, enhancing bioavailability compared to halogenated analogs (e.g., 897613-98-8) .

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